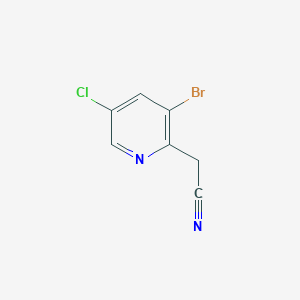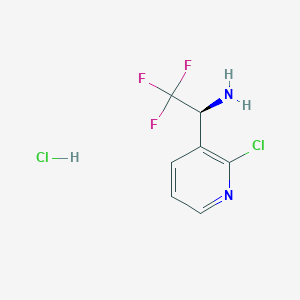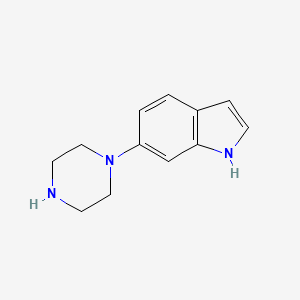
6-(Piperazin-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperazin-1-yl)-1H-indole: is a heterocyclic compound that features an indole ring substituted with a piperazine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-indole, which can be obtained through the Fischer indole synthesis.
Substitution Reaction: The 6-position of the indole ring is then functionalized using a halogenation reaction, typically with bromine or chlorine, to form 6-bromo-1H-indole.
Nucleophilic Substitution: The 6-bromo-1H-indole undergoes a nucleophilic substitution reaction with piperazine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale halogenation of 1H-indole to produce 6-bromo-1H-indole.
Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution step to enhance reaction efficiency and yield.
Purification: Purification of the final product through recrystallization or chromatography techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-(Piperazin-1-yl)-1H-indole can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce any oxidized forms back to the parent compound.
Substitution: The compound can participate in various substitution reactions, particularly at the piperazine moiety, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of any oxidized derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
Antimicrobial Agent: Exhibits antimicrobial activity against various bacterial and fungal strains.
Anticancer Agent: Shows potential anticancer activity by inhibiting the growth of cancer cells.
Medicine:
Antipsychotic: Investigated for its potential use as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Antidepressant: Explored for its antidepressant properties in preclinical studies.
Industry:
Pharmaceutical Intermediate: Used as an intermediate in the synthesis of pharmaceutical drugs.
Chemical Research: Employed in chemical research for the development of new therapeutic agents.
Mecanismo De Acción
Molecular Targets and Pathways:
Dopamine Receptors: 6-(Piperazin-1-yl)-1H-indole interacts with dopamine receptors, potentially acting as an antagonist.
Serotonin Receptors: It also targets serotonin receptors, contributing to its antipsychotic and antidepressant effects.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity.
Comparación Con Compuestos Similares
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with similar piperazine substitution but different core structure, exhibiting antibacterial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with piperazine substitution on a cinnoline core, showing antifungal and antitumor activities.
Uniqueness:
Structural Features: The unique combination of the indole ring and piperazine moiety in 6-(Piperazin-1-yl)-1H-indole provides distinct pharmacological properties.
Pharmacological Profile: Its interaction with both dopamine and serotonin receptors sets it apart from other similar compounds, making it a promising candidate for antipsychotic and antidepressant therapies.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
6-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C12H15N3/c1-2-11(15-7-5-13-6-8-15)9-12-10(1)3-4-14-12/h1-4,9,13-14H,5-8H2 |
Clave InChI |
DEEIDJWDLYITNC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


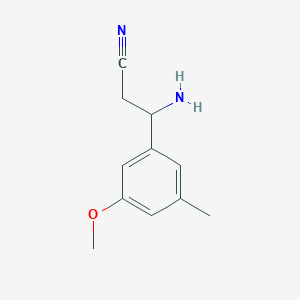


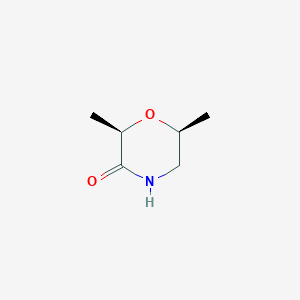
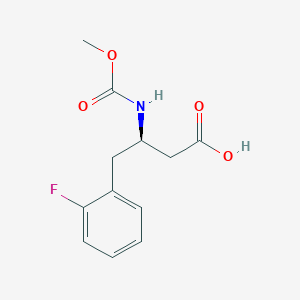
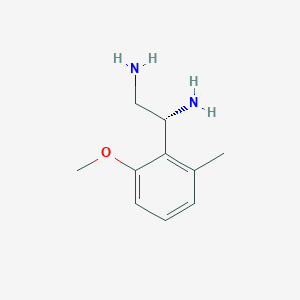


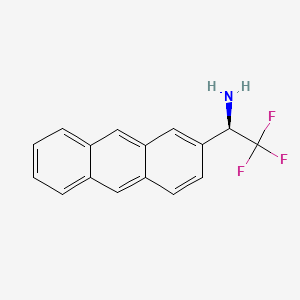
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
